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This guide provides a detailed comparison of the efficacy of keliximab, a primatized anti-CD4

monoclonal antibody, with that of traditional immunosuppressants in the treatment of

rheumatoid arthritis and severe chronic asthma. The information is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of the

available clinical data, experimental methodologies, and mechanisms of action.

Efficacy in Rheumatoid Arthritis
Keliximab demonstrated a dose-dependent improvement in the signs and symptoms of active

rheumatoid arthritis in clinical trials. A key measure of efficacy in rheumatoid arthritis trials is the

American College of Rheumatology (ACR) 20 response rate, which indicates a 20%

improvement in tender and swollen joint counts and a 20% improvement in at least three of five

other criteria.

In a double-blind, placebo-controlled study involving patients with active, stable rheumatoid

arthritis, keliximab showed a statistically significant increase in ACR20 response rates

compared to placebo at higher doses. The primary endpoint was the ACR20 response one

week after the end of a four-week treatment period.

Traditional immunosuppressants, such as methotrexate, are a cornerstone of rheumatoid

arthritis therapy. Numerous studies have evaluated the efficacy of methotrexate, with

subcutaneous administration generally showing a higher ACR20 response compared to oral

administration.
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Table 1: Comparison of ACR20 Response Rates in Rheumatoid Arthritis

Treatment Dosage
ACR20 Response
Rate

Study Population

Keliximab 40 mg twice weekly 42%
Patients with active,

stable RA

80 mg twice weekly 51%
Patients with active,

stable RA

140 mg twice weekly 69%
Patients with active,

stable RA

Placebo - 19%
Patients with active,

stable RA

Methotrexate (SC) Not specified 85% Not specified

Methotrexate (oral) Not specified 77% Not specified

*p < 0.05 compared to placebo

Efficacy in Severe Chronic Asthma
Keliximab was also investigated for the treatment of severe chronic asthma. In a randomized,

double-blind, placebo-controlled trial, a single infusion of keliximab resulted in significant

increases in morning and evening peak expiratory flow rates (PEFR), a measure of lung

function, in patients with severe chronic corticosteroid-dependent asthma.[1] The highest dose

cohort showed the most significant improvement.

Corticosteroids are a mainstay of treatment for severe asthma. Studies have shown that both

inhaled and oral corticosteroids can significantly improve PEFR in patients with moderately

severe obstructive airways disease.

Table 2: Comparison of Peak Expiratory Flow Rate (PEFR) Improvement in Severe Asthma
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Treatment Dosage
Improvement in
PEFR

Study Population

Keliximab
3.0 mg/kg (single

infusion)

Significant increase in

morning and evening

PEFR

Severe chronic

corticosteroid-

dependent

asthmatics[1][2]

Inhaled

Corticosteroids
Not specified

Mean increase of 51

L/min in morning

PEFR

Patients with

moderately severe

obstructive airways

disease

Intravenous

Methylprednisolone
125 mg

Geometric mean

increase of 79 L/min

at 60 mins and 96

L/min at 120 mins

Adult asthmatic

patients with PEFRs

<50% predicted[3]

Experimental Protocols
Keliximab Clinical Trial in Rheumatoid Arthritis

Study Design: A randomized, double-blind, placebo-controlled trial was conducted with

patients diagnosed with active, stable rheumatoid arthritis.

Patient Population: The trial enrolled 136 patients.

Treatment Arms: Patients were randomized to receive intravenous placebo or keliximab at

doses of 40 mg, 80 mg, or 140 mg twice weekly for four weeks.

Primary Endpoint: The primary efficacy endpoint was the American College of Rheumatology

(ACR) 20 response rate, assessed one week after the conclusion of the treatment period.

Keliximab Clinical Trial in Severe Asthma
Study Design: A randomized, double-blind, placebo-controlled trial was performed to

evaluate the efficacy of a single infusion of keliximab.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.creativebiolabs.net/keliximab-overview.htm
https://pubmed.ncbi.nlm.nih.gov/11510804/
https://pubmed.ncbi.nlm.nih.gov/10216323/
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: The study included patients with severe chronic corticosteroid-dependent

asthma.

Treatment Arms: Patients received a single infusion of keliximab at varying doses.

Primary Endpoint: The primary outcomes were the changes in morning and evening peak

expiratory flow rates (PEFR).

Methotrexate Clinical Trials in Rheumatoid Arthritis
Study Design: Numerous randomized controlled trials have assessed the efficacy of

methotrexate. Both placebo-controlled and active-comparator trials have been conducted.

Patient Population: Studies have included patients with early and established rheumatoid

arthritis, as well as those who are methotrexate-naïve or have had an inadequate response

to other treatments.

Treatment Arms: Dosing and routes of administration (oral and subcutaneous) have varied

across trials. Common dosages range from 7.5 mg to 25 mg per week.

Primary Endpoint: The most common primary endpoint is the ACR20 response rate. Other

endpoints include ACR50, ACR70, and measures of disease activity such as the DAS28

score.

Corticosteroid Clinical Trials in Severe Asthma
Study Design: Randomized, double-blind, placebo-controlled trials have been conducted to

evaluate the efficacy of corticosteroids in acute and chronic severe asthma.

Patient Population: Study populations have included adults and children with varying

degrees of asthma severity.

Treatment Arms: Interventions have included intravenous, oral, and inhaled corticosteroids at

various dosages and durations.

Primary Endpoint: The primary efficacy measure is typically the improvement in lung

function, most commonly assessed by peak expiratory flow rate (PEFR) or forced expiratory

volume in one second (FEV1).
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Mechanism of Action & Signaling Pathways
Keliximab
Keliximab is a primatized monoclonal antibody that specifically targets the CD4 antigen

present on the surface of T helper cells.[1] T helper cells play a crucial role in the inflammatory

cascade associated with autoimmune diseases like rheumatoid arthritis and asthma. The

proposed mechanism of action for keliximab involves:

Binding to CD4: Keliximab binds to the CD4 receptor on T helper cells.

CD4 Receptor Down-modulation: This binding induces the internalization and down-

modulation of the CD4 receptor.

Inhibition of T-cell Responses: By reducing the number of available CD4 receptors,

keliximab inhibits the activation and proliferation of T helper cells, thereby dampening the

inflammatory response.

T Helper Cell

Antigen Presenting Cell

T-Cell
Receptor

T-Cell Activation &
Proliferation

Signal 1

CD4

Signal 2
(Co-stimulation)

MHC Class II
Antigen

Presentation

Keliximab
Binds to CD4

Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.creativebiolabs.net/keliximab-overview.htm
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Keliximab's Mechanism of Action.

Traditional Immunosuppressants
Traditional immunosuppressants, such as methotrexate and corticosteroids, have broader

mechanisms of action.

Methotrexate: It is a folate antagonist that interferes with DNA synthesis, thereby inhibiting

the proliferation of rapidly dividing cells, including immune cells. It also has anti-inflammatory

effects through various other pathways.

Corticosteroids: These drugs have potent anti-inflammatory and immunosuppressive effects.

They bind to glucocorticoid receptors, leading to the altered transcription of a wide range of

genes involved in inflammation. This results in the reduced production of pro-inflammatory

cytokines and chemokines, and the decreased activation and proliferation of various immune

cells.
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Figure 2. Generalized Clinical Trial Workflow.

Conclusion
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Keliximab demonstrated efficacy in treating both rheumatoid arthritis and severe chronic

asthma, as evidenced by improvements in ACR20 response rates and PEFR, respectively.

However, a direct comparison with traditional immunosuppressants is challenging due to the

lack of head-to-head clinical trials. The available data suggest that while keliximab showed a

statistically significant effect compared to placebo, the response rates observed with traditional

immunosuppressants like methotrexate in rheumatoid arthritis may be higher. It is important to

note that keliximab's development was discontinued in Phase III trials. Further research would

be necessary to definitively establish its comparative efficacy and safety profile against current

standard-of-care treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Keliximab Overview - Creative Biolabs [creativebiolabs.net]

2. The effects of an anti-CD4 monoclonal antibody, keliximab, on peripheral blood CD4+ T-
cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Rapid improvement of peak flow in asthmatic patients treated with parenteral
methylprednisolone in the emergency department: A randomized controlled study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Keliximab and Traditional
Immunosuppressants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169729#efficacy-of-keliximab-compared-to-
traditional-immunosuppressants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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